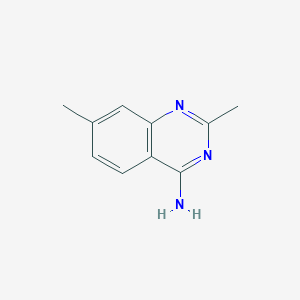
2,7-Dimethylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different pharmacologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, each with potential unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential anticancer, antibacterial, and anti-inflammatory properties
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an apoptosis inducer in cancer cells by interfering with microtubule formation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Quinazolin-4(3H)-one: Known for its diverse biological activities, including anticancer and antibacterial properties.
2-Substituted Quinazoline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Uniqueness: 2,7-Dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives. Its ability to penetrate the blood-brain barrier and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |
Clave InChI |
QHHOZTBSTMNHCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=NC(=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


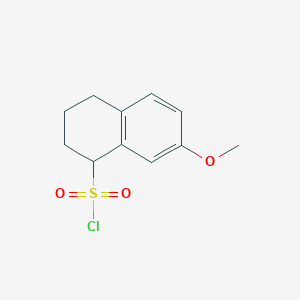
![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)


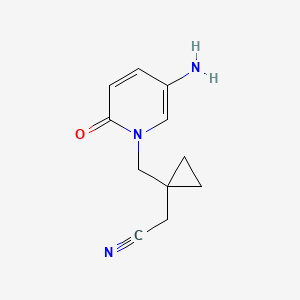
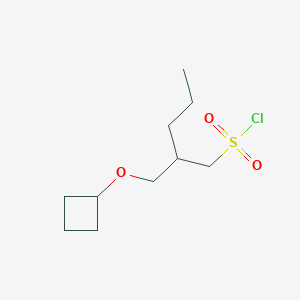
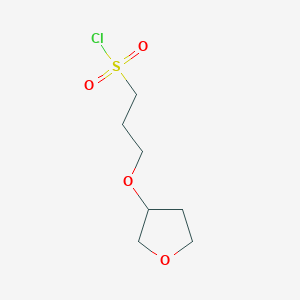

![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)


